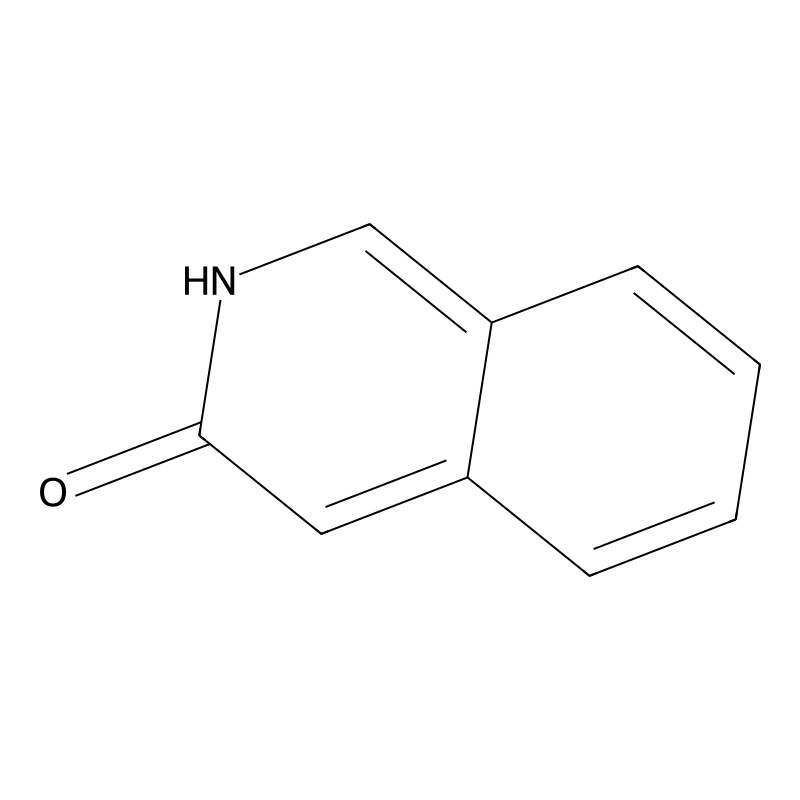

3-Hydroxyisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Hydroxyisoquinoline is an organic compound with the molecular formula C₉H₇NO. It features a hydroxy group attached to an isoquinoline structure, which is a bicyclic compound derived from benzene and pyridine. This compound is characterized by its unique structure that allows for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

Photophysical Properties and Tautomerism

- Photophysical properties: Research has explored the photophysical properties of 3HIQ, particularly its behavior in different solvents. Fluorescence data suggest that 3HIQ can undergo phototautomerization in its excited state, meaning it can switch between different molecular structures upon absorbing light [].

- Tautomerism: 3HIQ exhibits oxo-hydroxy tautomerism, where it exists in two different forms depending on the position of a hydrogen atom. This phenomenon has been studied using various techniques, including matrix-isolation and theoretical calculations [].

Organic Synthesis

- Precursor for other molecules: 3HIQ can serve as a starting material for the synthesis of more complex molecules, such as benzoindolizidines. These compounds have potential applications in drug discovery.

Other Applications

- Beyond the areas mentioned above, some studies have investigated the potential use of 3HIQ in catalysis and as a ligand in coordination chemistry. However, these areas are less explored compared to photophysical and synthetic applications.

3-Hydroxyisoquinoline exhibits notable biological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound's ability to interact with biological targets makes it a candidate for further pharmacological investigations. Its derivatives have shown promise in modulating various biological pathways, indicating its potential therapeutic applications .

The synthesis of 3-hydroxyisoquinoline can be achieved through several methods:

- Cyclization Reactions: Utilizing alkyne-tethered N-alkoxylamide under cerium photocatalysis allows for the formation of 3-hydroxyisoquinoline-1,4-dione .

- Tandem Reactions: A combination of radical-initiated cyclization techniques can yield 3-hydroxyisoquinoline from appropriate precursors .

- Multicomponent Reactions: Employing Ugi multicomponent reactions has also been reported to synthesize highly functionalized variants of 3-hydroxyisoquinoline .

3-Hydroxyisoquinoline has various applications in medicinal chemistry and materials science. Its derivatives are being explored for:

- Pharmaceutical Development: As potential drugs targeting pain and inflammation.

- Fluorescent Probes: Due to its unique photophysical properties.

- Catalysis: In organic synthesis as a precursor or catalyst in various reactions.

Interaction studies of 3-hydroxyisoquinoline have focused on its behavior in different solvents and its interactions with biological macromolecules. The compound's proton transfer dynamics have been investigated, revealing insights into its excited-state behavior and the stability of its tautomeric forms . These studies contribute to understanding how 3-hydroxyisoquinoline interacts with biological systems and its potential as a drug candidate.

Several compounds share structural similarities with 3-hydroxyisoquinoline. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Bicyclic | Lacks hydroxyl group; used in synthesis |

| 1-Hydroxyisoquinoline | Hydroxyl derivative | Different positioning of hydroxyl group |

| 3-Hydroxyisoquinolin-1,4-dione | Dione derivative | Contains two carbonyl groups; more reactive |

| 6-Hydroxyisoquinoline | Hydroxyl derivative | Hydroxyl group at position six; different reactivity |

These compounds highlight the uniqueness of 3-hydroxyisoquinoline due to its specific positioning of functional groups, which influences its chemical reactivity and biological activity.

The synthesis of 3-hydroxyisoquinoline has evolved considerably over the past two decades, with researchers developing innovative approaches that address traditional limitations in terms of harsh reaction conditions, limited substrate scope, and multi-step synthetic sequences. Contemporary methodologies emphasize one-pot reactions, mild conditions, and high functional group tolerance, representing significant improvements over classical synthetic approaches. These modern methods have enabled access to diverse 3-hydroxyisoquinoline derivatives with varying substitution patterns, thereby expanding the chemical space available for pharmaceutical and materials science applications.

Aryne Acyl-Alkylation/Condensation Reactions

The aryne acyl-alkylation/condensation methodology represents one of the most significant recent advances in 3-hydroxyisoquinoline synthesis, offering a convergent approach that combines carbon-carbon bond formation with heterocycle construction in a single synthetic operation. This methodology was developed by Allan, Hong, and Stoltz, who demonstrated that beta-ketoesters can undergo acyl-alkylation with arynes followed by in situ condensation to afford 3-hydroxyisoquinolines directly. The reaction proceeds through initial nucleophilic attack of the beta-ketoester enolate on the aryne intermediate, followed by acyl-alkylation to generate a substituted acetophenone derivative, which subsequently undergoes condensation with ammonia to form the isoquinoline ring system.

The substrate scope of this transformation is remarkably broad, accommodating both electron-rich and electron-deficient aryne precursors with excellent regioselectivity control. When unsymmetrically substituted arynes are employed, the reaction proceeds with complete regioselectivity, with nucleophilic attack occurring preferentially at the carbon meta to electron-donating substituents due to inductive activation. The methodology has been successfully applied to the synthesis of various substituted 3-hydroxyisoquinolines, including 6-methoxy, 7-methoxy, and 8-substituted derivatives, demonstrating its versatility for accessing diverse substitution patterns.

The reaction conditions are notably mild, typically employing cesium fluoride as the fluoride source in acetonitrile at 80 degrees Celsius for the initial aryne acyl-alkylation step, followed by treatment with aqueous ammonium hydroxide at 60 degrees Celsius for the condensation phase. This two-stage protocol allows for excellent control over both reaction steps while maintaining high overall efficiency. The methodology has been demonstrated to provide 3-hydroxyisoquinolines in yields ranging from 70 to 81 percent across various substrate combinations.

A particularly noteworthy feature of this methodology is its compatibility with complex aryne precursors, including those derived from natural product scaffolds. The method has been successfully employed in the preparation of the atropisomeric phosphorus-nitrogen ligand quinoline-containing aminophosphane (QUINAP), demonstrating its utility in the synthesis of synthetically challenging targets. Additionally, the methodology can be extended to the preparation of related heterocyclic systems, including 2-hydroxy-1,4-naphthoquinones, by employing alternative condensation conditions involving sodium methoxide and aerobic oxidation.

Iodocyclization Approaches

Iodocyclization methodologies provide an alternative strategic approach to 3-hydroxyisoquinoline synthesis, typically proceeding through electrophilic activation of alkyne functionalities followed by intramolecular nucleophilic attack. These approaches have been extensively developed for the synthesis of various isoquinoline derivatives, with particular emphasis on controlling regioselectivity and stereoselectivity outcomes. The methodology typically employs 2-alkynylbenzaldehyde derivatives as starting materials, which undergo cyclization in the presence of electrophilic iodine sources to generate the desired heterocyclic products.

One particularly effective variant involves the use of tert-butylimines of ortho-(1-alkynyl)benzaldehydes, which undergo cyclization under very mild reaction conditions in the presence of molecular iodine, iodine monochloride, or other electrophilic reagents. This methodology accommodates a variety of iminoalkynes and affords the corresponding halogen-containing disubstituted isoquinolines in moderate to excellent yields. The reaction proceeds through electrophilic activation of the alkyne by the iodine species, followed by intramolecular attack by the imine nitrogen to form the isoquinoline ring system.

Alternative iodocyclization approaches have been developed that employ 2-alkynylbenzaldoximes as substrates, leading to the formation of isoquinoline N-oxides which can subsequently be reduced to the corresponding isoquinolines. This methodology involves tandem electrophilic cyclization followed by [3+2] cycloaddition and rearrangement reactions, providing access to complex isoquinoline derivatives with high structural diversity. The process typically employs dimethyl acetylenedicarboxylate and bromine as key reagents, generating isoquinoline-based azomethine ylides in good to excellent yields.

A more recent development in iodocyclization methodology involves the use of lithium-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, which provides access to isoindolin-1-ones rather than 3-hydroxyisoquinolines directly, but demonstrates the broader applicability of electrophilic cyclization strategies. This methodology employs n-butyllithium and molecular iodine or iodine monochloride to achieve exclusive N-cyclization of the amide functional group, demonstrating the potential for regioselective control in these transformations.

Cerium Photocatalysis-Mediated Synthesis

Cerium photocatalysis has emerged as a powerful tool for the synthesis of 3-hydroxyisoquinoline derivatives, particularly 3-hydroxyisoquinoline-1,4-dione systems, through innovative radical-mediated transformations. This methodology represents a significant departure from traditional approaches by employing visible light activation of cerium catalysts to generate reactive radical intermediates that participate in cascade cyclization reactions. The approach typically utilizes alkyne-tethered N-alkoxylamide substrates as starting materials, which undergo formal N-centered radical-initiated [2+2] cyclization reactions in the presence of molecular oxygen.

The cerium photocatalytic methodology demonstrates remarkable versatility in generating diverse heterocyclic products depending on the specific reaction conditions employed. Under nitrogen atmosphere, the transformation provides isoquinolin-1-one products, while conducting the reaction under oxygen atmosphere leads to the formation of 3-hydroxyisoquinolin-1,4-dione derivatives. This switchable reactivity profile highlights the ability to control product selectivity through simple modification of reaction atmosphere, providing access to complementary product classes from identical starting materials.

The mechanism of cerium photocatalysis involves initial photoexcitation of the cerium catalyst, leading to the generation of reactive radical species that participate in the cyclization cascade. The N-alkoxylamide substrate undergoes N-centered radical formation, which subsequently adds to the tethered alkyne functionality in an intramolecular fashion. The resulting vinyl radical intermediate can then undergo further transformation depending on the reaction atmosphere, leading to either reduction (under nitrogen) or oxidation (under oxygen) to provide the final heterocyclic products.

Copper-catalyzed variants of this photocatalytic approach have also been developed, employing similar radical cyclization strategies to access 3-hydroxylisoquinolin-1,4-dione and related systems. These copper-mediated transformations typically proceed through radical 6-endo aza-cyclization pathways, providing excellent regioselectivity control and broad substrate scope. The methodology demonstrates good tolerance for various functional groups and substitution patterns, making it suitable for the preparation of diverse 3-hydroxyisoquinoline derivatives.

Regioselectivity Control Strategies

Achieving precise regioselectivity control in 3-hydroxyisoquinoline synthesis represents a critical challenge that has been addressed through various strategic approaches, each designed to direct cyclization outcomes toward the desired regioisomeric products. The development of effective regioselectivity control strategies has been particularly important for accessing substituted 3-hydroxyisoquinoline derivatives with defined substitution patterns, which are essential for structure-activity relationship studies and pharmaceutical applications.

In aryne-based methodologies, regioselectivity control is primarily achieved through electronic activation of the aryne intermediate by appropriately positioned substituents. Electron-donating groups such as methoxy substituents serve to polarize the aryne triple bond, directing nucleophilic attack to the carbon atom meta to the activating group. This electronic bias has been successfully exploited to achieve complete regioselectivity in acyl-alkylation reactions with unsymmetrically substituted arynes, providing single regioisomeric products even with complex substitution patterns.

The incorporation of multiple substituents on aryne precursors has enabled the development of highly substituted 3-hydroxyisoquinoline derivatives with predictable regioselectivity outcomes. Four new highly substituted silyl aryl triflate aryne precursors have been reported that demonstrate fully regioselective reactivity in aryne acyl-alkylation and condensation reactions, providing access to diverse natural product scaffolds while obviating the need for late-stage functionalization of aromatic rings.

Cyclization-based approaches to regioselectivity control typically rely on the strategic positioning of directing groups that influence the trajectory of intramolecular nucleophilic attack. Copper-catalyzed intramolecular cyclization methodologies have demonstrated the ability to achieve selective N-O versus O-H cleavage in oxime substrates by modulating hydroxyl protecting groups, thereby enabling access to either isoquinolines or isoquinoline N-oxides depending on the specific protecting group strategy employed.

Silver-catalyzed cyclization approaches provide additional opportunities for regioselectivity control, particularly in the cyclization of 2-alkynylbenzaldoximes to form isoquinoline N-oxides. The use of carbon disulfide as a reductant in conjunction with silver catalysis enables efficient deoxygenation of in situ generated isoquinoline N-oxide intermediates, providing direct access to isoquinoline products under mild reaction conditions while maintaining excellent regioselectivity control.

Industrial-Scale Production Considerations

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of multiple factors including cost-effectiveness, environmental impact, safety considerations, and scalability limitations. Current synthetic approaches to 3-hydroxyisoquinoline vary significantly in their suitability for large-scale implementation, with some methodologies offering clear advantages in terms of operational simplicity and cost-effectiveness.

The aryne acyl-alkylation/condensation methodology demonstrates particular promise for industrial applications due to its convergent nature and relatively simple reaction conditions. The use of readily available starting materials, including commercial beta-ketoesters and aryl triflate precursors, provides a cost-effective foundation for large-scale synthesis. Additionally, the mild reaction conditions and straightforward purification procedures minimize the need for specialized equipment or extensive safety precautions, facilitating implementation in industrial settings.

Photocatalytic approaches, while offering unique mechanistic advantages and excellent functional group tolerance, present certain challenges for industrial-scale implementation due to the requirement for specialized photoreactor equipment and precise control of illumination conditions. However, recent advances in flow photochemistry and LED-based illumination systems have begun to address these limitations, potentially enabling the economic implementation of photocatalytic processes at industrial scale.

The environmental considerations associated with different synthetic methodologies vary considerably, with some approaches offering significant advantages in terms of atom economy and waste generation. The one-pot nature of aryne-based methodologies minimizes the generation of isolation and purification waste, while photocatalytic approaches often employ relatively benign reagents and generate minimal toxic byproducts.

Safety considerations for industrial implementation must address the specific hazards associated with each synthetic approach, including the handling of potentially explosive aryne precursors, the use of strong bases and organometallic reagents, and the management of photochemical processes. The development of continuous flow processes has shown promise for mitigating many of these safety concerns while simultaneously improving process efficiency and product consistency.

The photophysics of 3-hydroxyisoquinoline are dominated by excited-state proton transfer (ESPT) processes, which enable rapid interconversion between enol and keto tautomers. Early studies proposed that 3HIQ self-associates in nonpolar solvents like cyclohexane to form enol/enol dimers, which undergo double-proton transfer upon excitation to produce keto/keto tautomers [1] [5]. However, time-dependent density functional theory (TDDFT) calculations challenge this model, revealing that 3HIQ exists as a mixture of enol monomers and keto/keto dimers in the ground state, with a high energy barrier (37.023 kcal mol⁻¹) preventing spontaneous tautomerization [1].

Upon photoexcitation, the enol/enol form transitions to the first excited state (S₁), where a single proton transfers along a hydrogen bond, forming a keto/enol intermediate. This intermediate then relaxes to the ground state, enabling a second proton transfer to yield the keto/keto tautomer [1]. In protic solvents like acetic acid, explicit solvent molecules participate in the proton transfer via dihydrogen bonds, reducing the energy barrier to 8.98 kcal mol⁻¹ and enabling ultrafast tautomerization (kₚₜ > 5 × 10⁹ s⁻¹) [4] [5]. Notably, monomeric 3HIQ in aprotic solvents also undergoes intramolecular proton transfer, contradicting earlier assumptions that dimerization is a prerequisite for tautomerization [8].

Solvent-Dependent Tautomerization Pathways

Solvent polarity and hydrogen-bonding capacity profoundly influence 3HIQ’s tautomeric equilibria. In non-hydroxylic solvents (e.g., cyclohexane), ultraviolet spectroscopy confirms the dominance of the lactim (enol) tautomer, while aqueous environments stabilize the lactam (keto) form [2]. Computational studies using MP2 and CASPT2 methods demonstrate that explicit solvent molecules, such as water or methanol, lower proton transfer barriers by forming linear hydrogen bonds with 3HIQ’s hydroxyl and nitrogen groups [4]. For example, in methanol, the S₁-state barrier decreases to 6.2 kcal mol⁻¹ compared to 12.4 kcal mol⁻¹ in implicit solvent models [4].

Protic solvents also induce fluorescence quenching through protonation of the isoquinolyl nitrogen. This process creates a non-radiative decay pathway, reducing the fluorescence quantum yield from 0.127 in aprotic solvents to near-zero in acidic conditions [6] [8]. Conversely, aprotic solvents facilitate dual emission: a short-wavelength band (~400 nm) from the enol tautomer and a long-wavelength band (~550 nm) from the keto form [3] [7].

Fluorescence Quenching and Dual Emission Behavior

3HIQ exhibits dual fluorescence in aprotic solvents, a hallmark of excited-state intramolecular proton transfer (ESIPT). Steady-state and time-resolved spectroscopy reveal two distinct emissions: a normal enol emission (τ ≈ 1.2 ns) and a redshifted keto emission (τ ≈ 4.5 ns) [3] [8]. The intensity ratio (Iₖₑₜₒ/Iₑₙₒₗ) varies with solvent polarity, reaching 1.8 in dimethyl sulfoxide but dropping to 0.3 in cyclohexane due to differential stabilization of tautomers [7].

Fluorescence quenching arises from multiple mechanisms:

- Protonation: Protonation of the nitrogen atom in acidic media disrupts ESIPT, extinguishing the keto emission [6].

- Hydrogen-Bonding Vibrations: Low-frequency modes in conjugated dual hydrogen bonds (CDHBs) promote non-radiative decay in keto/enol complexes [5].

- Solvent Interactions: Protic solvents stabilize charge-separated intermediates, accelerating internal conversion [4].

Computational Modeling of Tautomerism

Advanced computational methods have clarified 3HIQ’s tautomerization pathways:

- TDDFT: Predicts a 1.5 Å elongation of the O–H bond during S₁-state proton transfer, with a concomitant 0.3 Å shortening of the N–H bond in the keto form [1].

- MP2: Ground-state calculations reveal a 15° twist between the hydroxyl and pyridine groups, destabilizing the keto tautomer in vacuum [4].

- CASPT2: Multireference calculations attribute the low keto emission yield in polar solvents to a conical intersection between S₁ and S₀ states [4].

These models consistently highlight the role of solvent explicit interactions. For instance, including two water molecules in the QM/MM framework reduces the proton transfer barrier by 40%, aligning with experimental kinetics [4].

Hydrogen Bonding and Conjugated Dual Hydrogen-Bond Effects

Conjugated dual hydrogen bonds (CDHBs) in 3HIQ dimers or solvent complexes are pivotal for proton transfer. Ab initio calculations show that CDHBs in enol/enol dimers shorten the O···N distance to 2.6 Å, creating a low-barrier pathway for proton relay [5]. In acetic acid, the solvent forms a cyclic hydrogen-bonded network with 3HIQ, further stabilizing the transition state [1].

The CDHB strength modulates tautomeric equilibria:

- Strong CDHBs (e.g., in 1:1 3HIQ/acetic acid complexes) favor keto tautomers by 12 kcal mol⁻¹ in the ground state [5].

- Weak CDHBs (e.g., in 3HIQ/ether complexes) retain enol dominance but enable ultrafast ESIPT upon excitation [8].

This duality explains 3HIQ’s solvent-dependent photophysics, where CDHB strength dictates whether tautomerization occurs in the ground or excited state.

XLogP3

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant